5-Bromo-2-methyl-2H-indazol-6-ol

Catalog No.
S14476812
CAS No.
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methyl-2H-indazol-6-ol

Product Name

5-Bromo-2-methyl-2H-indazol-6-ol

IUPAC Name

5-bromo-2-methylindazol-6-ol

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)8(12)3-7(5)10-11/h2-4,12H,1H3

InChI Key

TWNDCMIQVLUIPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)O)Br

5-Bromo-2-methyl-2H-indazol-6-ol is a chemical compound characterized by its unique indazole structure, which includes a bromine atom and a hydroxyl group. The molecular formula for this compound is C8H7BrN2OC_8H_7BrN_2O, with a molecular weight of approximately 227.06 g/mol. The compound features a 2-methyl substitution and is part of a broader class of indazole derivatives, known for their diverse biological activities and potential therapeutic applications.

Typical of indazole derivatives. These include:

  • Electrophilic Substitution Reactions: The bromine atom can act as a leaving group, allowing for substitution reactions that introduce other functional groups.
  • Nucleophilic Addition: The hydroxyl group can participate in nucleophilic addition reactions, potentially leading to the formation of new compounds.
  • Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form more complex structures, which are often useful in medicinal chemistry .

Indazole derivatives, including 5-Bromo-2-methyl-2H-indazol-6-ol, have been studied for their biological activities. They exhibit a range of pharmacological properties such as:

  • Antitumor Activity: Some indazole derivatives have shown promise as anticancer agents by inhibiting tumor growth.
  • Antimicrobial Properties: These compounds may also possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Research indicates that certain indazole derivatives can modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases .

The synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol can be achieved through several methods:

  • Bromination of Indazole Derivatives: Starting from 2-methylindazole, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the desired position.
  • Hydroxylation Reactions: The introduction of the hydroxyl group can be accomplished through various methods such as oxidation of suitable precursors or direct hydroxylation of the indazole ring.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including the formation of key intermediates followed by cyclization and functionalization to yield the final product .

5-Bromo-2-methyl-2H-indazol-6-ol has potential applications in several fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Chemical Research: As a versatile building block, it can be used in the synthesis of more complex organic molecules.
  • Material Science: Indazole derivatives are also explored in materials science for their electronic properties and potential applications in organic electronics .

Research on interaction studies involving 5-Bromo-2-methyl-2H-indazol-6-ol focuses on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. For example:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Receptor Binding Affinity: Studies may assess how well this compound binds to specific receptors involved in disease pathways, which is crucial for determining its efficacy as a drug candidate .

Several compounds share structural similarities with 5-Bromo-2-methyl-2H-indazol-6-ol. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
5-Bromo-1H-indazol-6-olBromine at position 5Antimicrobial properties
6-Bromo-5-hydroxyindazoleHydroxyl group at position 5Potential anticancer activity
7-MethylindazoleMethyl substitution at position 7Various biological activities
1-MethylindazoleMethyl substitution at position 1Antitumor effects

These compounds illustrate the diversity within the indazole family while emphasizing the unique positioning and functional groups present in 5-Bromo-2-methyl-2H-indazol-6-ol that may contribute to its distinct biological profile .

Regioselective Alkylation Strategies in Indazole Functionalization

Regioselective alkylation of the indazole scaffold requires careful modulation of base strength and reaction temperature. Sodium hydride (NaH) in tetrahydrofuran (THF) at subambient temperatures (-10°C to 20°C) has proven effective for introducing methyl groups at the N2 position. For example, treatment of 5-bromo-2-methyl-2H-indazole with acetone in THF using NaH as a base yielded 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with 87% efficiency. The low temperature minimizes side reactions, while the polar aprotic solvent stabilizes the deprotonated intermediate.

Table 1: Alkylation Efficiency Under Varied Conditions

BaseSolventTemperature (°C)Yield
Sodium hydrideTHF-10 to 2087%
Lithium diisopropylamide (LDA)THF-78 to 2531%

Notably, LDA-mediated alkylation at -78°C resulted in diminished yields (31%) due to incomplete deprotonation. These findings underscore the importance of base-solvent compatibility in achieving high regioselectivity.

Palladium-Catalyzed Cross-Coupling Approaches for Bromine Substituent Introduction

Palladium-catalyzed Stille couplings enable the introduction of trimethylstannane groups at the C5 position, facilitating subsequent bromination. Using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane under microwave irradiation (110°C, 15 minutes), researchers converted 5-bromo-2-methyl-2H-indazole to 2-methyl-5-trimethylstannanyl-2H-indazole with 41% yield. The inert atmosphere prevented catalyst oxidation, while microwave heating enhanced reaction kinetics.

Key Considerations:

  • Catalyst Loading: A 5 mol% catalyst-to-substrate ratio balanced cost and efficiency.
  • Solvent Choice: 1,4-Dioxane’s high boiling point (101°C) accommodated elevated temperatures without decomposition.
  • Workup: Silica gel chromatography with ethyl acetate/iso-hexane gradients purified the product despite its air sensitivity.

Solvent-Mediated Tautomeric Control During Heterocyclization Reactions

The indazole scaffold exhibits tautomerism between 1H- and 2H- forms, which solvents like 1,4-dioxane and THF modulate effectively. In the synthesis of 5-bromo-2-methyl-2H-indazole from 5-bromo-2-nitrobenzaldehyde, propan-2-ol stabilized the 2H-tautomer during cyclization, achieving a crude yield of 32 g. Polar aprotic solvents favored the 2H-form due to hydrogen-bonding interactions with the hydroxyl group, while nonpolar solvents promoted 1H-tautomerization.

Mechanistic Insight:

  • Protic Solvents (e.g., propan-2-ol): Stabilize the 2H-tautomer via O–H···N hydrogen bonds.
  • Aprotic Solvents (e.g., THF): Favor 1H-tautomerization through dipole-dipole interactions.

Optimization of N,N-Bond Formation in 2H-Indazole Scaffold Construction

N,N-bond formation via reductive cyclization of nitro precursors remains pivotal. Treatment of 5-bromo-2-nitrobenzaldehyde with methanamine in propan-2-ol at 80°C for 4 hours, followed by tributylphosphine-mediated reduction, yielded 5-bromo-2-methyl-2H-indazole. Tributylphosphine acted as both a reducing agent and a ligand, facilitating nitro-to-amine conversion and subsequent cyclization.

Optimization Parameters:

  • Temperature: Reactions below 80°C led to incomplete nitro reduction.
  • Stoichiometry: A 3:1 tributylphosphine-to-substrate ratio ensured full conversion.
  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether (1:4) removed unreacted aldehydes.

Table 2: N,N-Bond Formation Efficiency

Reducing AgentSolventTemperature (°C)Yield
TributylphosphinePropan-2-ol8058%

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

225.97418 g/mol

Monoisotopic Mass

225.97418 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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